Antipyrine, 4-((p-chlorophenacylidene)amino)-

Description

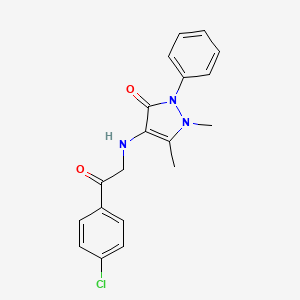

Antipyrine (1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one) derivatives are a class of nitrogen-containing heterocyclic compounds with diverse pharmacological and industrial applications. The compound 4-((p-chlorophenacylidene)amino)-antipyrine is a Schiff base derivative synthesized by condensing 4-aminoantipyrine with p-chlorophenacyl aldehyde. Schiff bases of 4-aminoantipyrine are characterized by their imine (-C=N-) linkage, which enhances their biological and chemical reactivity .

4-Aminoantipyrine itself is a precursor for analytical reagents (e.g., phenol detection ) and corrosion inhibitors . The introduction of a p-chlorophenacylidene substituent likely modifies its electronic properties, solubility, and binding affinity, making it relevant for antimicrobial, antioxidant, and corrosion inhibition applications.

Properties

CAS No. |

24377-61-5 |

|---|---|

Molecular Formula |

C19H18ClN3O2 |

Molecular Weight |

355.8 g/mol |

IUPAC Name |

4-[[2-(4-chlorophenyl)-2-oxoethyl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C19H18ClN3O2/c1-13-18(21-12-17(24)14-8-10-15(20)11-9-14)19(25)23(22(13)2)16-6-4-3-5-7-16/h3-11,21H,12H2,1-2H3 |

InChI Key |

ZQNUZPSLGCRQCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antipyrine, 4-((p-chlorophenacylidene)amino)- typically involves the reaction of 4-aminoantipyrine with p-chlorobenzaldehyde under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid is often used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as column chromatography may be employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Formation of Schiff Bases

The amino group in 4-((p-chlorophenacylidene)amino)antipyrine reacts with carbonyl compounds (aldehydes or ketones) to form heterocyclic Schiff bases . This reaction is critical in coordination chemistry due to the resulting structures’ strong coordination sites.

Key Reaction Features :

| Reaction Type | Reactants | Products | Applications |

|---|---|---|---|

| Schiff Base Formation | Carbonyl compounds | Heterocyclic Schiff bases | Coordination chemistry |

The amino group’s reactivity is enhanced by the electron-withdrawing effects of the chlorophenacylidene substituent, facilitating nucleophilic attack on carbonyl carbons.

Nitrosation and Reduction

A patented synthesis method involves:

-

Nitrosation : Antipyrine is treated with sodium nitrite in sulfuric acid (45–50°C) to form nitroso-antipyrine.

-

Reduction : The nitroso intermediate is reduced using ammonium bisulfite and ammonium sulfite under controlled pH (5.4–6.0) and temperature conditions.

-

Hydrolysis and Neutralization : The reduced product undergoes hydrolysis at 100°C for 3 hours, followed by neutralization with liquefied ammonia to pH 7–7.5 .

Reaction Conditions :

| Step | Reagents | Temperature | pH Adjustment |

|---|---|---|---|

| Nitrosation | Sodium nitrite, H2SO4 | 45–50°C | – |

| Reduction | Ammonium bisulfite, (NH4)2SO3 | – | 5.4–6.0 |

| Hydrolysis | – | 100°C | – |

| Neutralization | Liquefied ammonia | – | 7–7.5 |

This method achieves yields exceeding 96% and produces an oil with >80% purity .

Cyclic Imides

N-antipyrine-3,4-dichloromaleimides react with aromatic amines to form cyclic imides. These derivatives exhibit enhanced analgesic activity compared to the parent compound, with some showing antifungal properties (MIC values: 40–100 μg/mL) .

Structural Comparisons

| Compound | Key Features | Applications |

|---|---|---|

| Antipyrine | Analgesic/antipyretic; lacks amino group | Pain management |

| Aminopyrine | Similar analgesic profile; different substitution | – |

| Phenazone | Non-steroidal anti-inflammatory; lacks pyrazolone substituents | – |

| Metamizole | Strong analgesic; includes sulfonamide group | – |

The chlorophenacylidene substitution in the target compound enhances coordination chemistry applications compared to other pyrazolones.

Scientific Research Applications

Antipyrine, 4-((p-chlorophenacylidene)amino)- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. It is known to inhibit cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which play a crucial role in the synthesis of prostaglandins . By inhibiting these enzymes, the compound reduces inflammation and pain. Additionally, its antimicrobial activity is attributed to its ability to form complexes with metal ions, disrupting microbial cell function .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Key Properties

Biological Activity

Antipyrine, specifically the derivative 4-((p-chlorophenacylidene)amino)- , has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Antipyrine derivatives are known for their analgesic, anti-inflammatory, and antimicrobial properties. The compound 4-aminoantipyrine serves as a precursor for various derivatives, including 4-((p-chlorophenacylidene)amino)- , which have been synthesized and evaluated for their biological activities. The focus of this article is to summarize the biological activities associated with this specific derivative.

2. Synthesis of 4-((p-chlorophenacylidene)amino)-

The synthesis of 4-((p-chlorophenacylidene)amino)- typically involves the condensation of 4-aminoantipyrine with p-chlorobenzaldehyde. This reaction can be facilitated through various methods, including solvent-free conditions or using catalysts like fluorite, achieving high yields (92-95%) .

3.1 Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of 4-aminoantipyrine derivatives. For instance, compounds derived from this structure have shown significant inhibition of inflammation in animal models when compared to standard drugs like Diclofenac .

Table 1: Anti-inflammatory Activity of Selected Derivatives

| Compound | Activity (IC50 μM) | Reference Drug | Comparison |

|---|---|---|---|

| 4a | 25.5 | Diclofenac | Higher |

| 4b | 30.2 | Diclofenac | Comparable |

| 4c | 22.8 | Diclofenac | Higher |

3.2 Antimicrobial Activity

The antimicrobial efficacy of 4-((p-chlorophenacylidene)amino)- has also been evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives exhibit potent activity against both bacterial and fungal strains.

Table 2: Antimicrobial Activity (MIC μg/mL)

| Compound | Bacteria/Fungi | MIC Value |

|---|---|---|

| 4d | E. coli | 40 |

| 4e | S. aureus | 60 |

| 4f | C. albicans | 100 |

3.3 Anticancer Activity

Recent studies have highlighted the anticancer potential of antipyrine derivatives, particularly against breast cancer cell lines (MCF7). The synthesized compounds showed IC50 values comparable to Doxorubicin, suggesting significant cytotoxic effects.

Table 3: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (μM) | Reference Drug |

|---|---|---|

| Halogenated Derivative 1 | 30.68 | Doxorubicin (71.8) |

| Halogenated Derivative 2 | 43.41 | Doxorubicin (71.8) |

| Halogenated Derivative 3 | 37.22 | Doxorubicin (71.8) |

The biological activity of these compounds is often linked to their ability to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory process and prostaglandin synthesis . Additionally, their interaction with DNA has been noted, which may contribute to their anticancer properties .

5. Case Studies and Research Findings

Numerous studies have explored the synthesis and evaluation of various derivatives based on the antipyrine scaffold:

- A study reported that certain derivatives exhibited enhanced analgesic effects compared to traditional analgesics .

- Another investigation focused on the anti-breast cancer activity of new derivatives synthesized from antipyrine, revealing promising results against tumor cell lines .

6. Conclusion

The compound 4-((p-chlorophenacylidene)amino)- derived from antipyrine shows considerable promise across multiple biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Future research should focus on optimizing these derivatives for clinical applications and understanding their mechanisms at a molecular level.

Q & A

Basic Research Questions

Q. What is the standard spectrophotometric method for detecting phenolic compounds using 4-((p-chlorophenacylidene)amino)-antipyrine?

- Methodology : Adjust the sample pH to 10.0 using ammonium hydroxide, then add 4-aminoantipyrine (4-AAP) and potassium ferricyanide. This forms a yellow/amber-colored quinone-imine complex extractable with chloroform for enhanced sensitivity. Quantify absorbance at 510 nm using a spectrophotometer .

- Key Considerations : Optimize reagent concentrations to avoid saturation effects. Calibrate with standard phenol solutions (e.g., 0.1–5.0 ppm) for linearity validation.

Q. How can interference from oxidizing agents (e.g., chlorine) be minimized in 4-AAP-based phenol assays?

- Methodology : Pre-treat samples with sodium arsenite to reduce residual chlorine or use distillation to isolate phenolic compounds. Validate interference removal via spiked recovery tests .

- Experimental Design : Include control samples with known interferents (e.g., thiosulfate) to assess method robustness.

Q. What synthetic routes are available for modifying 4-AAP into derivatives for functional studies?

- Methodology : Perform acylation (e.g., acetic anhydride) or alkylation (e.g., methyl iodide) on the amine group. Purify products via recrystallization (ethanol/water) and confirm structures using FT-IR and -NMR .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Advanced Research Questions

Q. How do coordination complexes of 4-AAP derivatives with lanthanides enhance material properties?

- Methodology : Synthesize perchlorato complexes (e.g., La, Gd) by reacting 4-AAP derivatives with lanthanide salts in ethanol. Characterize using molar conductance, magnetic susceptibility, and electronic spectroscopy. DFT calculations can predict ligand-field effects .

- Data Analysis : Correlate spectral data (e.g., IR stretching frequencies at 1600–1650 cm) with coordination geometry and stability constants.

Q. What computational approaches validate the antioxidant activity of 4-AAP derivatives?

- Methodology : Combine in vitro assays (e.g., DPPH radical scavenging) with in silico docking studies targeting glycation enzymes (e.g., aldose reductase). Use Gaussian software for HOMO-LUMO gap analysis to predict electron-donating capacity .

- Experimental Design : Compare IC values of derivatives against ascorbic acid controls.

Q. How does antipyrine serve as a CYP450 activity marker in pharmacokinetic studies?

- Methodology : Administer antipyrine intravenously and measure plasma clearance (CL) and metabolite formation rates (e.g., norantipyrine) via LC-MS. Use trapezoidal rule for AUC calculations and orthogonal regression to link metabolite clearance to CYP isoforms (e.g., CYP1A2, CYP3A4) .

- Key Considerations : Account for intersubject variability in hepatic CYP expression by normalizing to body weight or liver volume.

Q. What strategies improve selectivity for para-substituted phenols in 4-AAP-based assays?

- Methodology : Replace potassium ferricyanide with silver chloride to favor coupling with para-hydroxybenzoates. Validate selectivity via HPLC-MS comparison of reaction products .

- Data Analysis : Use statistical tests (e.g., Student’s t-test) to confirm significant differences in recovery rates between ortho- and para-substituted phenols.

Data Contradictions and Resolution

Q. How can discrepancies in reported 4-AAP-phenol complex stability be resolved?

- Analysis : Conflicting stability constants may arise from pH variations or matrix effects (e.g., salinity). Replicate experiments under standardized conditions (pH 10.0 ± 0.2, 25°C) and use chelating agents (e.g., EDTA) to mask metal ions .

Q. Why do some studies report low anti-inflammatory activity for 4-AAP derivatives despite structural similarity to NSAIDs?

- Hypothesis : Steric hindrance from the p-chlorophenacylidene group may limit COX-2 binding. Test via molecular dynamics simulations (e.g., GROMACS) and compare with methylamino derivatives .

Methodological Best Practices

- Spectrophotometric Calibration : Use triplicate measurements and blank subtraction to minimize baseline drift .

- Synthetic Purification : Employ column chromatography (silica gel, chloroform/methanol gradient) for high-purity derivatives .

- Computational Validation : Cross-validate DFT results with experimental XRD data (e.g., CCDC entries) for structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.